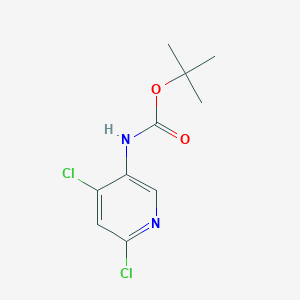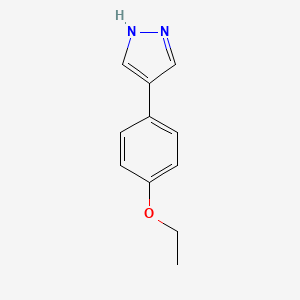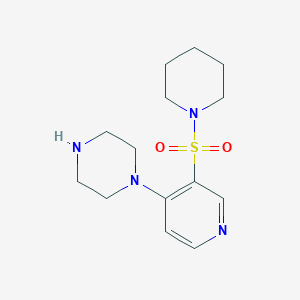
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a complex organic compound that features a piperazine ring bonded to a pyridine ring through a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: Shares a similar structure but lacks the piperazine ring.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another related compound with different functional groups.
Uniqueness
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is unique due to its specific combination of piperidine, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H22N4O2S |
|---|---|
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
1-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C14H22N4O2S/c19-21(20,18-8-2-1-3-9-18)14-12-16-5-4-13(14)17-10-6-15-7-11-17/h4-5,12,15H,1-3,6-11H2 |
Clé InChI |
DQZYHPBHBCBPIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


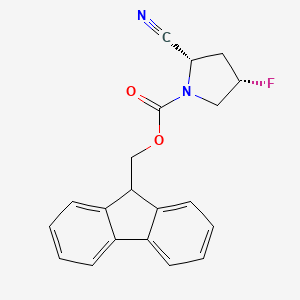


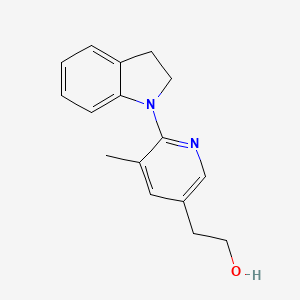

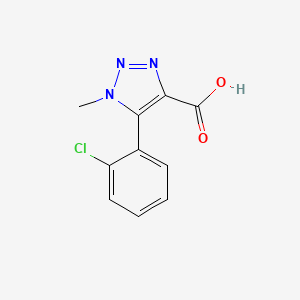
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
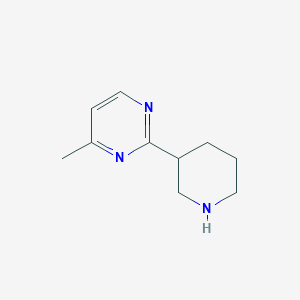

![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
